molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea CAS No. 2097900-06-4

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea

Cat. No.: B2456954
CAS No.: 2097900-06-4
M. Wt: 380.43
InChI Key: DVPDTRVDDUHIFK-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a complex organic compound that features a unique combination of bithiophene and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the bithiophene derivative, which can be achieved through Stille cross-coupling reactions. The difluorophenyl urea moiety is then introduced via a reaction with an appropriate isocyanate. The final step involves the coupling of the bithiophene and difluorophenyl urea intermediates under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is unique due to its combination of bithiophene and difluorophenyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPDTRVDDUHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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